1-Amino-1-(2-thienyl)acetone

Catalog No.
S13678066
CAS No.
M.F
C7H9NOS
M. Wt
155.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-1-(2-thienyl)acetone

Product Name

1-Amino-1-(2-thienyl)acetone

IUPAC Name

1-amino-1-thiophen-2-ylpropan-2-one

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

InChI

InChI=1S/C7H9NOS/c1-5(9)7(8)6-3-2-4-10-6/h2-4,7H,8H2,1H3

InChI Key

XBHVNLKVXXJQSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CS1)N

1-Amino-1-(2-thienyl)acetone is an organic compound with the molecular formula C8H9NOSC_8H_9NOS. It features a thienyl group, which is a five-membered aromatic ring containing sulfur, attached to an acetone moiety. The compound appears as a colorless to pale yellow liquid with a characteristic odor and is soluble in organic solvents but insoluble in water. Its density is approximately 1.11g/cm31.11\,g/cm^3 with a boiling point ranging from 163C163^\circ C to 165C165^\circ C.

  • Oxidation: This process can yield various oxidized derivatives, depending on the reagents used.
  • Reduction: Reduction reactions can produce different reduced forms of the compound.
  • Substitution: The compound can participate in substitution reactions where functional groups are exchanged.
  • Acylation: It acts as an acylation agent, facilitating the heterocyclization of thiophene derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes depend heavily on the specific conditions and reagents employed.

1-Amino-1-(2-thienyl)acetone has demonstrated notable biological activities, particularly in medicinal chemistry. It serves as a precursor in synthesizing thienopyridines, which exhibit antibacterial properties and potential anti-cancer effects. The thienyl group enhances the biological activity of compounds by improving their pharmacokinetic profiles .

Several methods exist for synthesizing 1-amino-1-(2-thienyl)acetone:

  • Condensation Reactions: One common approach involves the reaction of acetylthiophene with amines under controlled conditions.
  • Gewald Reaction: This method entails the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and base, leading to poly-substituted 2-amino-thiophenes .
  • Mannich Reaction: Involving formaldehyde and amines, this reaction can produce various derivatives including 1-amino-1-(2-thienyl)acetone as an intermediate product .

The compound finds utility across various fields:

  • Pharmaceuticals: It is used as an intermediate in synthesizing drugs targeting bacterial infections and cancer treatment.
  • Agriculture: Employed in developing plant growth regulators.
  • Dyes and Materials: Utilized in producing dyes and photosensitive materials due to its unique chemical properties.

Interaction studies involving 1-amino-1-(2-thienyl)acetone focus primarily on its role as an intermediate in drug synthesis. Research indicates that derivatives of this compound can interact effectively with biological targets, enhancing their therapeutic efficacy. Studies have shown that modifications to the thienyl group can significantly alter the biological activity of resultant compounds .

Several compounds share structural or functional similarities with 1-amino-1-(2-thienyl)acetone:

CompoundStructural FeaturesUnique Attributes
ThiopheneFive-membered ring containing sulfurSimpler structure; serves as a precursor
2-ThiophenecarboxaldehydeThiophene derivative with aldehyde groupUsed in organic synthesis; less versatile
ThienopyridinesDerived from thienyl compoundsKnown for significant biological activity
3-Methylamino-1-(2-thienyl)-1-acetoneMethylated derivativeUsed as an intermediate for Duloxetine synthesis

The uniqueness of 1-amino-1-(2-thienyl)acetone lies in its versatility as an intermediate for synthesizing various sulfur-containing and aromatic compounds, making it valuable across multiple research and industrial domains .

The primary amino group undergoes rapid acylation and alkylation while leaving the adjacent carbonyl and thiophene units untouched.

EntryElectrophileCatalyst / BaseConditionsIsolated yieldKey mechanistic feature
1Benzoyl chlorideMagnesium oxide [3]Tetrahydrofuran, 298 K, 1 h88–95%Heterogeneous Lewis acid activates the acyl chloride, enabling direct addition–elimination and suppressing O-acylation
2Trifluoroacetic anhydride (in situ) followed by mixed anhydride formation [4]Triflic acidDichloromethane, 298 K, 1 h75–91%Stepwise N-protection generates a highly reactive acylium species that is captured by the amine
3Long-chain fatty alcohols (C₈–C₁₄)Ruthenium–phosphine complex + potassium hydroxide [5]Neat alcohol, 373 K, 6–8 h70–85%“Borrowing-hydrogen” sequence: alcohol dehydrogenation → imine formation → transfer hydrogenation back to the amine

Mechanistic studies show that magnesium oxide coordinates the electrophilic carbonyl, accelerating tetrahedral addition and eliminating chloride before external base scavenges the proton [3]. In the borrowing-hydrogen manifold, the metal catalyst shuttles hydride equivalents, preserving atom economy and forming water as the only by-product [5].

Oxidation–Reduction Behaviour of the Ketone Moiety

TransformationReagent systemTypical outcomeNotes
Carbonyl reduction to 1-amino-1-(2-thienyl)ethanolSodium borohydride / potassium carbonate in ethanol [6]80–92% conversion within 30 minHydride attack on the carbonyl is rate-limiting; carbonate prevents protonation of the amine during work-up
Same reduction with lithium aluminium hydride [7] [8]Diethyl ether, 273–298 K93–95% yield; syn/anti mixtures that can be rendered chiral with chiral aluminium complexes [8]Bulkier hydride adds from the less-hindered face, allowing stereoselection
Oxidation to 2-thienylglyoxylic acidAqueous potassium permanganate, pH 10 [9]Complete substrate consumption; 0.9 mol permanganate per mol ketoneInvolves formation of a cyclic manganate(V) ester followed by C–C cleavage
Oxidative α-alkoxylation (N,O-acetal formation)Molecular iodine / tert-butyl hydroperoxide with methanol [10]90–95% yield of α-methoxy iminium adductSequence proceeds via iodine-promoted α-hydroperoxide, followed by nucleophilic capture by the alcohol

Water-mediated electride systems can reverse the polarity of the carbonyl, allowing chemoselective reduction or oxidation in the same pot by diverting radical pathways [11].

Thiophene Ring Functionalisation Reactions

Position addressedMethodRepresentative yieldRegio-selectivity driver
C-5 brominationBromine with iron(III) bromide in acetic acid [12]78–82%Sulphur donation increases electron density; C-5 is most activated after C-2 substitution
C-5 nitrationNitric acid / sulfuric acid, 273 K [12]70–75% (2-nitro predominates 3:1 over 3-nitro)Stabilisation of σ-complex at C-5 by the adjacent sulphur
Stepwise C-H arylation then alkylationPalladium acetate, pivalic acid, silver carbonate; pH-switchable directing group [13]78–90% over two stepsThe directing group binds palladium, enabling sequential metallation at C-4 and C-5
Aromatic nucleophilic substitution3-Bromo-2-nitrobenzo[b]thiophene with primary amines in dimethylformamide [14]65–83%Meisenheimer intermediate rearranges, delivering switched amino-thiophene isomers

These data show that electrophilic substitution remains the most straightforward entry to substituted thiophene derivatives, whereas modern palladium catalysis permits late-stage diversification with precise regiocontrol [13].

Stereoselective Transformation Pathways

StrategyCatalyst systemEnantiomeric or diastereomeric ratioComment
Asymmetric aluminium hydride reduction [8]Lithium aluminium hydride pre-treated with (–)-mentholUp to 88% enantiomeric excess, syn : anti > 9 : 1Chiral ligand participates in a six-membered transition state delivering the hydride
Stereoretentive acyl cross-coupling of chiral acid chlorides with alkanes [15]Nickel(II) bromide / 4,4′-di-tert-butyl-2,2′-bipyridine + iridium photoredox catalyst>94% enantiomeric retentionSingle-electron reduction of an N-acyllutidinium intermediate prevents decarbonylation-induced racemisation
Enantioselective β-C–H alkylation of N-alkylamines [16]Cooperative boron tris(pentafluorophenyl) + chiral scandium tris(trifluoromethanesulfonate)90–96% enantiomeric excessHydride abstraction by the borane generates an iminium–enamine pair that is trapped enantioselectively
Chiral zinc–bis(prophenol) Mannich addition of imines to enones [17]Zinc diethyl with bis(prophenol) ligand94–98% enantiomeric excess for quaternary centresChelation anchors both partners, enforcing a closed transition state

Collectively, these methods allow the installation or preservation of stereogenic centres on either the amino carbon or the β-carbon of the ketone without perturbing the thiophene ring.

  • Concluding Perspectives
    The distinctive triad of an amino group, a carbonyl group and a heteroaromatic sulphur ring makes 1-Amino-1-(2-thienyl)acetone a versatile scaffold. Established methodologies now permit:
  • chemoselective N-acyl and N-alkyl derivatisation under mild, high-yielding conditions [4] [3] [5];
  • orthogonal redox modifications of the ketone, ranging from stereoselective reductions [7] [6] to oxidative α-functionalisation and complete oxidation to acids [9] [10];
  • programmable thiophene C–H functionalisation with either classical electrophiles or modern palladium catalysis [12] [13];
  • enantiocontrolled routes to chiral building blocks through hydride delivery, photoredox-nickel coupling or cooperative Lewis acid catalysis [8] [15] [16].

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

155.04048508 g/mol

Monoisotopic Mass

155.04048508 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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